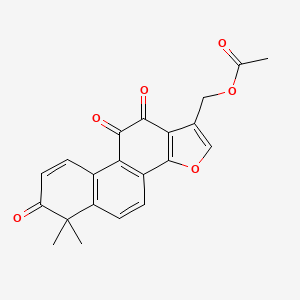
4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by the presence of two p-methoxyphenyl groups attached to the 2 and 6 positions of the pyran-4-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- can be achieved through several methods. One common approach involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers. This reaction is typically catalyzed by sodium methoxide . Another method involves the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with phenols and glycol ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Sodium methoxide is often used as a catalyst in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydropyran derivatives, and various substituted pyranones .
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals. The presence of methoxy groups enhances its electron-donating capacity, which contributes to its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: Used in fragrance and flavor industries.
Uniqueness
4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- is unique due to the presence of two p-methoxyphenyl groups, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other pyranone derivatives and contributes to its diverse applications in scientific research .
Eigenschaften
CAS-Nummer |
1678-14-4 |
|---|---|
Molekularformel |
C19H16O4 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2,6-bis(4-methoxyphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O4/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
LECSSHUYKZKQDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)





![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)


